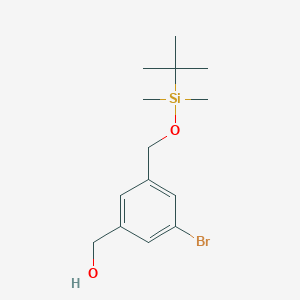
(3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol
Description
(3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol is a chemical compound that features a bromine atom, a tert-butyldimethylsilyl group, and a hydroxymethyl group attached to a benzene ring
Propriétés
Formule moléculaire |
C14H23BrO2Si |
|---|---|
Poids moléculaire |
331.32 g/mol |
Nom IUPAC |
[3-bromo-5-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]methanol |
InChI |
InChI=1S/C14H23BrO2Si/c1-14(2,3)18(4,5)17-10-12-6-11(9-16)7-13(15)8-12/h6-8,16H,9-10H2,1-5H3 |
Clé InChI |
SSLYCDHZLRFPLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=CC(=CC(=C1)CO)Br |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by bromination of the aromatic ring. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products like azide or nitrile derivatives.
Oxidation: Carboxylic acids.
Reduction: Hydrocarbon derivatives.
Applications De Recherche Scientifique
(3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for (3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol largely depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. The tert-butyldimethylsilyl group serves as a protecting group for hydroxyl functionalities, preventing unwanted reactions during multi-step syntheses .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Bromopropoxy)-tert-butyldimethylsilane: Similar in structure but with a propoxy group instead of a hydroxymethyl group.
4-((tert-Butyldimethylsilyl)oxy)methyl)aniline: Contains an aniline group instead of a hydroxymethyl group.
Uniqueness
(3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol is unique due to the presence of both a bromine atom and a tert-butyldimethylsilyl-protected hydroxymethyl group on the aromatic ring. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


